
1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a carboxylic acid group (-COOH) attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxybenzaldehyde and piperidine.
Reaction Steps: The reaction involves the formation of an imine intermediate through the condensation of 4-methoxybenzaldehyde with piperidine, followed by reduction to form the piperidine ring.
Reaction Conditions: The reaction is usually carried out in an acidic medium, often using a catalyst such as hydrochloric acid, and under reflux conditions to ensure completion.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: The carboxylic acid group can be oxidized to form a carboxylic acid derivative.
Reduction: The imine intermediate can be reduced to form the piperidine ring.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and aprotic solvents are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acid derivatives such as esters and amides.
Reduction Products: Piperidine derivatives.
Substitution Products: Substituted methoxybenzene derivatives.
科学研究应用
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: It serves as a ligand in biological studies to understand receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 1-(4-Methoxyphenyl)-3-piperidinecarboxylic acid exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact molecular pathways involved depend on the specific application, but generally, it interacts with biological systems to modulate physiological responses.
相似化合物的比较
Similar Compounds: Piperidine derivatives, methoxybenzene derivatives, and carboxylic acid derivatives.
Uniqueness: The presence of both the methoxy group and the carboxylic acid group on the piperidine ring makes this compound unique compared to other piperidine derivatives.
This compound's versatility and unique structure make it a valuable tool in various scientific and industrial applications
属性
IUPAC Name |
1-(4-methoxyphenyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-17-12-6-4-11(5-7-12)14-8-2-3-10(9-14)13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIPFJSFUOANAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
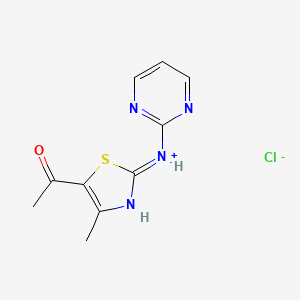
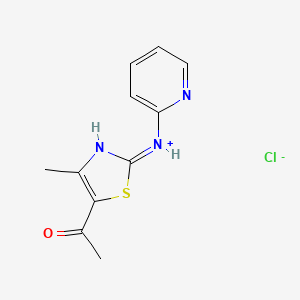
![2-[(2-bromoanilino)methylidene]indene-1,3-dione](/img/structure/B7828109.png)
![2-[(3-methoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828114.png)
![2-[[[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino]methylidene]indene-1,3-dione](/img/structure/B7828127.png)
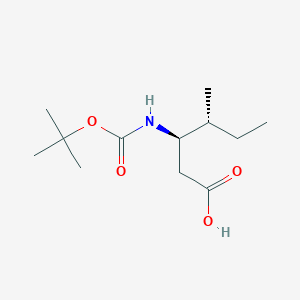
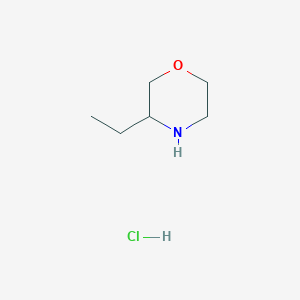
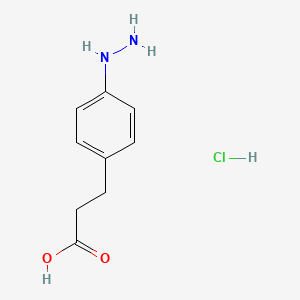
![2-[(2-Fluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7828156.png)
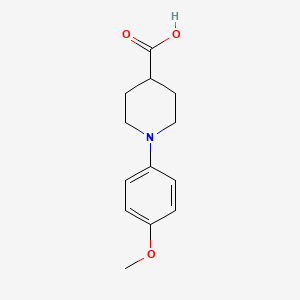
![2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7828176.png)
![2-[(3-phenylmethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7828179.png)
![2-[4-[1-(1,3-dioxoinden-2-ylidene)ethylamino]phenyl]acetonitrile](/img/structure/B7828186.png)
![4-(naphthalen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B7828194.png)
